molecular formula C25H26FN5O4 B3020025 9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 872628-38-1

9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B3020025
CAS RN: 872628-38-1
M. Wt: 479.512
InChI Key: WILBOGJMURCWEJ-UHFFFAOYSA-N
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Description

The compound "9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into related structures that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that require careful planning and execution. While the papers provided do not detail the synthesis of the exact compound , they do discuss related compounds. For instance, the crystal structure of a related compound with a three-six-membered ring system is determined by X-ray diffraction, which suggests that similar synthetic strategies could be employed for the compound . The synthesis would likely involve the formation of the purine-pyrimidine core, followed by the attachment of the phenyl and methyl groups at specific positions.

Molecular Structure Analysis

The molecular structure of the compound can be inferred to some extent from the related structures discussed in the papers. The paper on the crystal structure of a decahydroacridin dione derivative reveals that the central pyridine ring can adopt a boat conformation, and the presence of non-classical hydrogen bonds can lead to polymer formation in crystals . This suggests that the compound may also exhibit a complex conformation and the potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present in the molecule. The presence of dimethoxyphenyl and fluorophenyl groups suggests potential sites for electrophilic substitution reactions. Additionally, the purine-pyrimidine core is reminiscent of nucleobase structures, which are known to engage in hydrogen bonding, as seen in the crystal structure of a purine-pyrimidine hydrogen-bonded complex . This implies that the compound could participate in hydrogen bonding and base-pairing interactions similar to those found in DNA.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple rings and substituents would likely result in a molecule with a high degree of rigidity and a significant molecular weight. The crystallographic analysis of related compounds indicates that such molecules can crystallize in various space groups and exhibit diverse conformations . The fluorine atom in the compound could affect its hydrogen-bonding capabilities, as discussed in the context of a purine-pyrimidine complex . This could influence the compound's solubility, melting point, and other physical properties.

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O4/c1-15-12-29(19-10-9-18(34-3)11-20(19)35-4)24-27-22-21(30(24)13-15)23(32)31(25(33)28(22)2)14-16-5-7-17(26)8-6-16/h5-11,15H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILBOGJMURCWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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